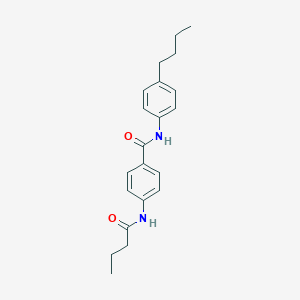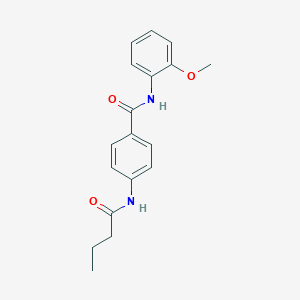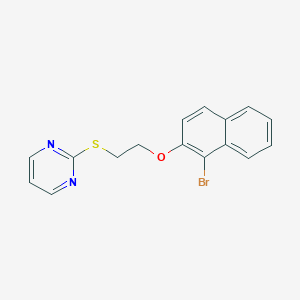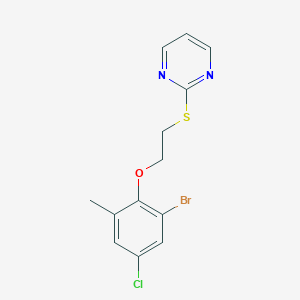
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide, also known as BMK120, is a small molecule inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family. It is an orally available drug that has been developed for the treatment of cancer and other diseases.
Wirkmechanismus
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide inhibits the activity of the PI3K family of enzymes, which play a critical role in cell growth, proliferation, and survival. By inhibiting PI3K, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide reduces the activity of downstream signaling pathways, such as AKT/mTOR, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels). It has also been shown to modulate the immune system, leading to enhanced anti-tumor immunity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in cancer and other diseases. However, like all drugs, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has limitations in terms of toxicity, bioavailability, and pharmacokinetics, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide with other drugs or treatments. Another area of interest is the identification of biomarkers that can predict response to 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide treatment. Finally, there is a need for further investigation into the potential use of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide in other diseases beyond cancer.
Synthesemethoden
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-amino-6-methylpyrimidine-4,5-dione with 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, followed by the reaction of the resulting intermediate with 2-methoxyphenylamine and 2-aminobenzoxazole. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical cancer models. 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as neurological disorders and autoimmune diseases.
Eigenschaften
Produktname |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide |
|---|---|
Molekularformel |
C21H19N5O3 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-12-18(19(27)24-14-8-4-6-10-16(14)28-3)13(2)23-20(22-12)26-21-25-15-9-5-7-11-17(15)29-21/h4-11H,1-3H3,(H,24,27)(H,22,23,25,26) |
InChI-Schlüssel |
OPVUCDSKUZQGQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)


![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
